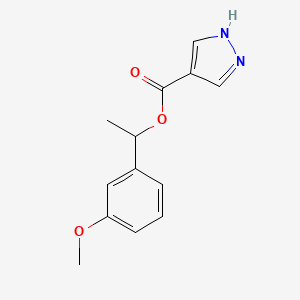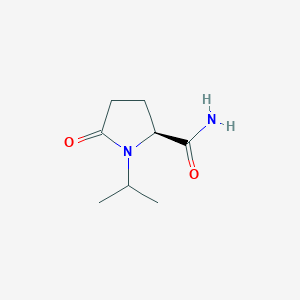
(S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- “(S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide” is a chiral compound with the chemical formula C8H14N2O2. It belongs to the class of pyrrolidine derivatives.
- The compound’s stereochemistry is specified by the (S)-configuration, indicating that the substituent at the chiral center is oriented in a counterclockwise direction.
- It is also known as “S-2-IsoP” or “S-2-IPC.”
Méthodes De Préparation
Synthetic Routes: The synthesis of (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide involves several steps. One common approach is the condensation of an appropriate amine (such as isopropylamine) with a suitable keto acid (e.g., 5-oxovaleric acid) under acidic or basic conditions.
Reaction Conditions: The reaction typically occurs in a solvent (e.g., ethanol or methanol) at elevated temperatures. Acid-catalyzed or base-catalyzed methods can be employed.
Industrial Production: While industrial-scale production methods may vary, the compound is synthesized using efficient and scalable processes to meet demand.
Analyse Des Réactions Chimiques
Reactivity: (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions
Common Reagents and Conditions: Oxidation may involve reagents like potassium permanganate (KMnO) or chromium trioxide (CrO). Reduction can be achieved using sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products: The major products depend on the specific reaction conditions and the substituents present.
Applications De Recherche Scientifique
Chemistry: (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide serves as a building block in organic synthesis, contributing to the creation of more complex molecules.
Biology and Medicine: It may have applications in drug discovery, as it could interact with biological targets or enzymes.
Industry: Its derivatives might find use in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific interactions with biological molecules. It could act as an enzyme inhibitor, receptor ligand, or modulator of cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
- (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide can be compared with other pyrrolidine derivatives, such as proline or other chiral amino acids.
- Its uniqueness lies in its specific stereochemistry and functional groups.
Remember that this compound’s applications and properties are continually explored through scientific research, and further investigations may reveal additional insights.
Propriétés
Formule moléculaire |
C8H14N2O2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(2S)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)10-6(8(9)12)3-4-7(10)11/h5-6H,3-4H2,1-2H3,(H2,9,12)/t6-/m0/s1 |
Clé InChI |
FNXYXAKSCPYZER-LURJTMIESA-N |
SMILES isomérique |
CC(C)N1[C@@H](CCC1=O)C(=O)N |
SMILES canonique |
CC(C)N1C(CCC1=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


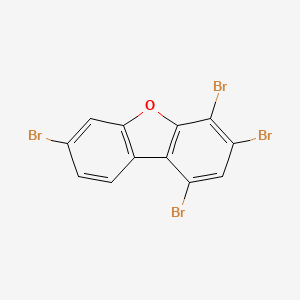


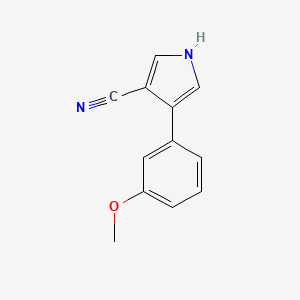
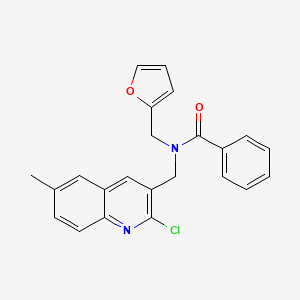
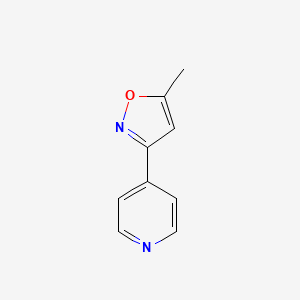
![N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B12886291.png)
![[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol](/img/structure/B12886307.png)
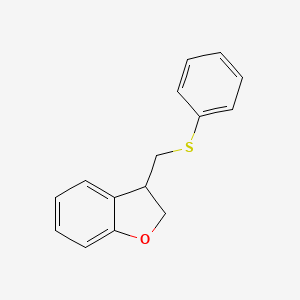
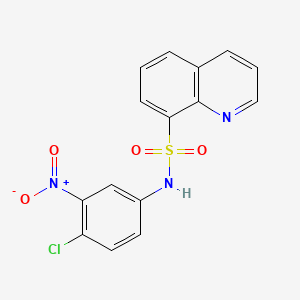
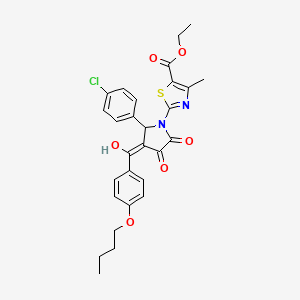

![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12886335.png)
